6-Methyl-1,4-dioxaspiro[4.4]nonane
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Overview
Description
6-Methyl-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique structure where a dioxane ring is fused to a cyclohexane ring. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones with aliphatic compounds. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for spiro compounds like this compound often involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal structure into more reduced forms, such as alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original spiro compound .
Scientific Research Applications
6-Methyl-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antibiotic, anti-anaphylactic, and antispasmodic properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a catalyst in polymer production and as an additive in the manufacture of rocket fuels.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A closely related compound with similar structural features but different substituents.
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene: Another spiro compound used in diene synthesis.
Uniqueness
6-Methyl-1,4-dioxaspiro[4.4]nonane is unique due to its specific methyl substitution, which can influence its reactivity and biological activity compared to other spiro compounds. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
69423-50-3 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
9-methyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14O2/c1-7-3-2-4-8(7)9-5-6-10-8/h7H,2-6H2,1H3 |
InChI Key |
WDUKEYBANYJILV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12OCCO2 |
Origin of Product |
United States |
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